molecular formula C18H19ClN6 B2584553 6-chloro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}quinazolin-4-amine CAS No. 2380166-99-2

6-chloro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}quinazolin-4-amine

Cat. No.: B2584553
CAS No.: 2380166-99-2
M. Wt: 354.84
InChI Key: YGKBQUOBZHCXLS-UHFFFAOYSA-N
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Description

6-chloro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}quinazolin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a quinazoline core, a pyrazine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, using piperidine derivatives and suitable leaving groups.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through condensation reactions involving appropriate precursors, such as 2-chloropyrazine.

    Final Coupling Step: The final step involves coupling the pyrazine-piperidine intermediate with the chlorinated quinazoline core under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}quinazolin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 6-chloro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}quinazolin-4-amine analogs: Compounds with similar structures but different substituents on the quinazoline, pyrazine, or piperidine rings.

    Quinazoline derivatives: Compounds with a quinazoline core but different functional groups.

    Pyrazine derivatives: Compounds with a pyrazine ring but different attached moieties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6/c19-14-1-2-16-15(9-14)18(24-12-23-16)22-10-13-3-7-25(8-4-13)17-11-20-5-6-21-17/h1-2,5-6,9,11-13H,3-4,7-8,10H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKBQUOBZHCXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC=NC3=C2C=C(C=C3)Cl)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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